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An In-Depth Technical Guide to the Chemical Properties of 2,3,4,5,6-Pentabromoaniline

Abstract
This technical guide provides a comprehensive examination of the chemical properties,

synthesis, and characterization of 2,3,4,5,6-Pentabromoaniline (CAS No. 13665-98-0). As a

fully substituted bromo-derivative of aniline, this compound presents unique characteristics due

to extreme steric hindrance and the powerful electron-withdrawing effects of five bromine

atoms. This document is intended for researchers, synthetic chemists, and materials scientists,

offering foundational knowledge, detailed experimental protocols, and field-proven insights into

its handling and application. We will delve into its physicochemical properties, spectroscopic

signature, reactivity, and thermal stability, establishing a framework for its effective use as a

synthetic intermediate in areas such as flame retardants and advanced materials.

Introduction and Molecular Overview
2,3,4,5,6-Pentabromoaniline is an aromatic amine where all five hydrogen atoms on the

benzene ring of aniline have been replaced by bromine atoms. This exhaustive halogenation

imparts significant changes to the molecule's physical and chemical nature compared to its

parent compound, aniline. Its high molecular weight and bromine content make it a valuable

precursor, particularly in the synthesis of polybrominated compounds that act as fire

retardants[1]. The dense packing of five bulky bromine atoms around the aromatic ring,

coupled with the electronic influence on the amino group, governs its unique reactivity and

spectroscopic behavior.
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The primary objective of this guide is to consolidate the known properties of 2,3,4,5,6-
Pentabromoaniline and to provide predictive analysis where experimental data is not publicly

available. By grounding our discussion in the fundamental principles of physical organic

chemistry and leveraging data from analogous, less-substituted bromoanilines, we aim to equip

professionals with a robust and practical understanding of this specialty chemical.

Molecular Structure
The structure of 2,3,4,5,6-Pentabromoaniline is defined by a central benzene ring bonded to a

primary amino group (-NH₂) and five bromine atoms.

Caption: Molecular structure of 2,3,4,5,6-Pentabromoaniline.

Physicochemical Properties
The physical properties of 2,3,4,5,6-Pentabromoaniline are dominated by its high molecular

mass and the presence of five bromine atoms, leading to a high melting point and density.

Property Value Source

CAS Number 13665-98-0 [1][2][3]

Molecular Formula C₆H₂Br₅N [3]

Molecular Weight 487.61 g/mol [3]

Appearance
Solid (Predicted: off-white to

beige powder/crystals)
N/A

Melting Point 226 °C [1]

Boiling Point 392.8 ± 37.0 °C (Predicted) [1]

Density 2.824 ± 0.06 g/cm³ (Predicted) [1]

Solubility

Limited solubility in water;

soluble in some organic

solvents.

[4][5]

Solubility Profile: A Theoretical and Practical Approach
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While specific quantitative solubility data for 2,3,4,5,6-Pentabromoaniline is scarce, its

solubility can be predicted based on its structure. The molecule has a nonpolar character due

to the five bromine atoms and the benzene ring, but the amino group provides a site for

hydrogen bonding, imparting slight polarity. It is expected to have low solubility in water but

higher solubility in moderately polar to nonpolar organic solvents like ethanol, acetone,

chloroform, and ether[4][5].

Expert Insight: The choice of solvent is critical for both reaction and purification. For

recrystallization, a solvent system where the compound is sparingly soluble at room

temperature but highly soluble at elevated temperatures is ideal. A mixture of ethanol and water

or hexane and ethyl acetate could be effective starting points for developing a purification

protocol.

Synthesis and Purification
The synthesis of polyhalogenated anilines is typically achieved through electrophilic aromatic

substitution. For 2,3,4,5,6-Pentabromoaniline, this involves the exhaustive bromination of

aniline. The amino group is a strong activating group, directing bromination to the ortho and

para positions. To achieve full substitution, forcing conditions are necessary.

Proposed Synthesis Workflow
The preparation can be adapted from the established synthesis of 2,4,6-tribromoaniline, which

involves treating aniline with bromine water in an acidic medium[6][7][8]. To drive the reaction to

completion for pentabromination, an excess of a strong brominating agent and a suitable Lewis

acid catalyst may be required.
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Caption: Proposed workflow for the synthesis of 2,3,4,5,6-Pentabromoaniline.

Detailed Experimental Protocol: Synthesis
This protocol is a predictive methodology based on standard organic chemistry principles for

exhaustive bromination.

Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping

funnel, and a reflux condenser, dissolve 5.0 g of aniline in 100 mL of glacial acetic acid. Cool

the flask in an ice-water bath.

Bromination: Slowly add a solution of 45 g (approximately 5 equivalents) of molecular

bromine in 50 mL of glacial acetic acid dropwise to the stirred aniline solution. Maintain the

temperature below 10 °C during the addition. The persistence of an orange color indicates

an excess of bromine[7].

Reaction Completion: After the addition is complete, allow the mixture to stir at room

temperature for 12-24 hours to ensure complete substitution.

Workup: Pour the reaction mixture into 500 mL of cold water. A precipitate will form. To

remove excess bromine, add a saturated solution of sodium thiosulfate until the orange color

disappears.
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Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold

water until the filtrate is neutral.

Purification: Dry the crude product in a desiccator. For further purification, recrystallize the

solid from a suitable solvent such as ethanol or an ethanol/water mixture. The purity can be

assessed by measuring the melting point, which should be sharp and close to the literature

value of 226 °C[1].

Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized

compound. While a complete experimental dataset for 2,3,4,5,6-Pentabromoaniline is not

readily available in public databases, its spectral characteristics can be reliably predicted.

Spectroscopic Analysis Workflow
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Caption: Workflow for comprehensive spectroscopic analysis.

Predicted Spectroscopic Data
Technique Predicted Observations and Rationale

¹H NMR

A single, potentially broad signal is expected for

the two protons of the amino (-NH₂) group, likely

in the range of 5-7 ppm (in DMSO-d₆). This

signal will disappear upon shaking the sample

with D₂O due to proton-deuterium exchange. No

signals are expected in the aromatic region (6-9

ppm) as all aromatic protons have been

substituted by bromine.

¹³C NMR

Six distinct signals are predicted for the

aromatic carbons. The carbon attached to the

amino group (C1) will be the most shielded. The

other five carbons, each bonded to a bromine

atom, will have chemical shifts determined by

the combined inductive and resonance effects of

the -NH₂ and -Br substituents.

Infrared (IR) Spectroscopy

Key characteristic peaks include: • A doublet of

sharp peaks between 3300-3500 cm⁻¹

corresponding to the symmetric and asymmetric

N-H stretching of a primary amine. • An N-H

bending (scissoring) vibration around 1600-1650

cm⁻¹. • Strong C-Br stretching vibrations in the

fingerprint region, typically below 1000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will be dominated by a

highly characteristic isotopic cluster for the

molecular ion [M]⁺. Bromine has two major

isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). The

presence of five bromine atoms will result in a

sextet of peaks (M, M+2, M+4, M+6, M+8,

M+10) with a distinctive intensity pattern,

centered around m/z 487. This pattern is a

definitive indicator of the compound's identity.
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Chemical Reactivity and Applications
The reactivity of 2,3,4,5,6-Pentabromoaniline is dictated by two main features: the

nucleophilic amino group and the heavily brominated, electron-deficient aromatic ring.

Reactions of the Amino Group: The -NH₂ group retains its nucleophilic character and can

undergo typical amine reactions such as acylation, alkylation, and diazotization followed by

Sandmeyer-type reactions[9]. However, the extreme steric hindrance from the two ortho-

bromine atoms can significantly reduce the reaction rates compared to unhindered anilines.

Reactivity of the Aromatic Ring: The five electron-withdrawing bromine atoms render the

aromatic ring highly electron-deficient. This deactivates the ring towards further electrophilic

substitution. Conversely, it may become susceptible to nucleophilic aromatic substitution

(SₙAr) under forcing conditions (high temperature, strong nucleophile), although this is

generally difficult.

Primary Applications:

Flame Retardants: Its primary documented use is as a chemical intermediate in the

synthesis of larger polybrominated molecules used as flame retardants[1].

Synthetic Building Block: It serves as a building block in organic synthesis for creating

complex molecules where a highly substituted, electron-poor aromatic core is desired. It has

been listed as a building block for protein degraders, highlighting its potential in medicinal

chemistry[3].

Materials Science: Polyanilines are known conducting polymers. The incorporation of

bromine atoms can modify the electronic properties and enhance the thermal stability of

such polymers[10][11].

Safety and Handling
While a specific safety data sheet for 2,3,4,5,6-Pentabromoaniline is not widely available,

precautions should be based on the known hazards of analogous compounds like 4-

bromoaniline and 2,4,6-tribromoaniline.
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Potential Hazards: Aromatic amines and their halogenated derivatives can be toxic and are

often skin and eye irritants[4][12]. Prolonged exposure may lead to methemoglobinemia, a

condition that impairs oxygen transport in the blood[5][12]. They may also cause organ

damage with repeated exposure[4].

Recommended Handling Procedures:

Always handle in a well-ventilated fume hood.

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-

resistant gloves (e.g., nitrile), and safety goggles.

Avoid inhalation of dust and direct contact with skin and eyes.

In case of accidental exposure, flush the affected area with copious amounts of water and

seek immediate medical attention[13].

Dispose of waste in accordance with local environmental regulations, as brominated

organic compounds can be hazardous to aquatic life[13].

Conclusion
2,3,4,5,6-Pentabromoaniline is a specialty chemical whose properties are a direct

consequence of its fully substituted aromatic structure. The high degree of bromination results

in a dense, thermally stable molecule with a unique spectroscopic signature and moderated

chemical reactivity. While its primary application lies in the synthesis of flame retardants, its

potential as a building block in advanced materials and medicinal chemistry is evident. This

guide has provided a consolidated overview of its known characteristics and a predictive

framework for its synthesis, characterization, and safe handling, offering a valuable resource

for scientific and industrial professionals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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